molecular formula C12H13IN2 B8326675 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8326675
M. Wt: 312.15 g/mol
InChI Key: UTPTWMNQNPBDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H13IN2 and its molecular weight is 312.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C12H13IN2

Molecular Weight

312.15 g/mol

IUPAC Name

6-iodo-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C12H13IN2/c1-15-11-5-6-14-7-9(11)8-3-2-4-10(13)12(8)15/h2-4,14H,5-7H2,1H3

InChI Key

UTPTWMNQNPBDTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C(=CC=C3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (6.8 g, 17 mmol) was dissolved in DME (50 mL), and potassium hydroxide (4.8 g, 85.4 mmol) and iodomethane (15.7 g, 110.5 mmol) were added and heated at 80° C. in a pressure vessel for 3 h. The reaction was cooled to room temperature and diluted with ethyl acetate (50 mL). The solids were removed by vacuum filtration. The filtrate was concentrated under reduced pressure to give a brown oil (5.5 g, 79% crude yield). The oil was dissolved in CH2Cl2 (30 mL). Trifluorocacetic acid (30 mL) was added in ten portions over 5 minutes and stirred for 30 minutes. The reaction was basified with 50% sodium hydroxide to pH 10. This mixture was extracted with CH2Cl2 (3×150 mL). The organics were collected, dried over magnesium sulfate, filtered and then concentrated under reduced pressure to give 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (3.85 g, 73%). 1H NMR (CDCl3 300 MHz) δ 7.62 (d, 1H, J=7.6 Hz), 7.33 (d, 1H, J=7.7 Hz), 6.74 (t, 1H, J=7.5 Hz), 4.03 (s, 2H), 3.95 (s, 3H), 3.26 (t, 2H, J=5.6 Hz), 2.71 (t, 2H, J=5.6 Hz) ppm.
Name
Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (6.8 g, 17 mmol) was dissolved in DME (50 mL), and potassium hydroxide (4.8 g, 85.4 mmol) and iodomethane (15.7 g, 110.5 mmol) were added and heated at 80° C. in a pressure vessel for 3 h. The reaction was cooled to rt and diluted with ethyl acetate (50 mL). The solids were removed by vacuum filtration. The filtrate was concentrated under reduced pressure to give a brown oil (5.5 g, 79% crude yield). The oil was dissolved in CH2Cl2 (30 mL). Trifluoroacetic acid (30 mL) was added in ten portions over 5 min and stirred for 30 min. The reaction was basified with 50% sodium hydroxide to pH 12. This mixture was extracted with CH2Cl2 (3×150 mL). The organics were collected, dried over magnesium sulfate, filtered and then concentrated under reduced pressure to give 6-iodo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (3.85 g, 73%). 1H NMR (CDCl3 300 MHz) δ 7.62 (d, 1H, J=7.6 Hz), 7.33 (d, 1H, J=7.7 Hz), 6.74 (t, 1H, J=7.5 Hz), 4.03 (s, 2H), 3.95 (s, 3H), 3.26 (t, 2H, J=5.6 Hz), 2.71 (t, 2H, J=5.6 Hz) ppm.
Name
Tert-butyl 6-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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